amine hydrochloride CAS No. 2866316-80-3](/img/structure/B13458935.png)
[(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-2-methoxyphenyl)methylamine hydrochloride is an organic compound with the molecular formula C9H12FNO·HCl. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methylamine group attached to a benzene ring. It is commonly used in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-methoxyphenyl)methylamine hydrochloride typically involves the reaction of 3-fluoro-2-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (3-Fluoro-2-methoxyphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-2-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Hydroxylated or alkoxylated derivatives
Aplicaciones Científicas De Investigación
(3-Fluoro-2-methoxyphenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-2-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the fluorine atom and methoxy group can enhance its binding affinity and selectivity towards certain biological targets.
Comparación Con Compuestos Similares
(3-Fluoro-2-methoxyphenyl)methylamine hydrochloride can be compared with other similar compounds such as:
- (3-Fluoro-4-methylphenyl)methylamine hydrochloride
- (3-Fluoro-2-methylphenyl)methylamine hydrochloride
These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of the fluorine atom and methoxy group in (3-Fluoro-2-methoxyphenyl)methylamine hydrochloride contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
2866316-80-3 |
|---|---|
Fórmula molecular |
C9H13ClFNO |
Peso molecular |
205.66 g/mol |
Nombre IUPAC |
1-(3-fluoro-2-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-6-7-4-3-5-8(10)9(7)12-2;/h3-5,11H,6H2,1-2H3;1H |
Clave InChI |
CLDRYEDQXHILFN-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C(=CC=C1)F)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


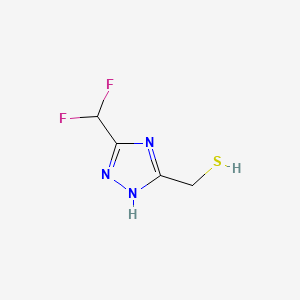
![tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B13458865.png)
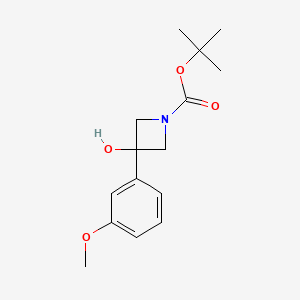
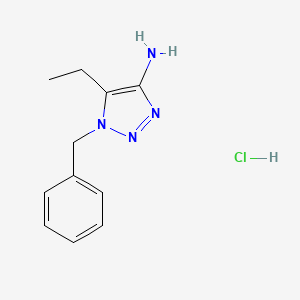
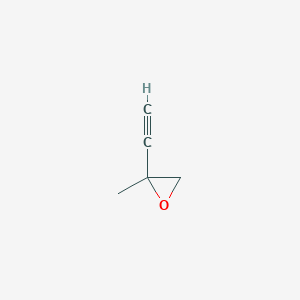
![Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13458884.png)
![rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride](/img/structure/B13458888.png)
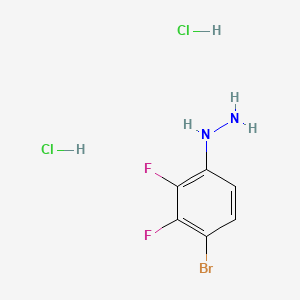
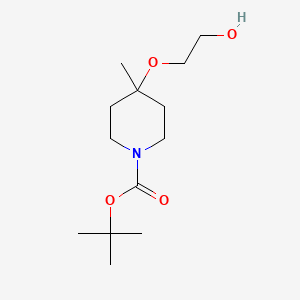
![4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B13458899.png)

![Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate](/img/structure/B13458915.png)
![4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B13458916.png)
![Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458921.png)
